molecular formula C14H15N3O7S B11538957 2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl (2,5-dioxopyrrolidin-1-yl)acetate

2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl (2,5-dioxopyrrolidin-1-yl)acetate

Cat. No.: B11538957
M. Wt: 369.35 g/mol
InChI Key: DXRMABNEBCIDKD-UHFFFAOYSA-N
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Description

[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL 2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETATE is a complex organic compound with potential applications in various scientific fields. This compound features a sulfamoylphenyl group, a carbamoyl group, and a dioxopyrrolidinyl acetate moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL 2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the sulfamoylphenyl derivative, followed by the introduction of the carbamoyl group through carbamoylation reactions. The final step involves the esterification of the intermediate with 2-(2,5-dioxopyrrolidin-1-yl)acetic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL 2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quaternary ammonium cations, reduced derivatives, and substituted carbamoyl compounds.

Scientific Research Applications

[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL 2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETATE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of [(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL 2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as enzyme inhibition or activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL 2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H15N3O7S

Molecular Weight

369.35 g/mol

IUPAC Name

[2-oxo-2-(4-sulfamoylanilino)ethyl] 2-(2,5-dioxopyrrolidin-1-yl)acetate

InChI

InChI=1S/C14H15N3O7S/c15-25(22,23)10-3-1-9(2-4-10)16-11(18)8-24-14(21)7-17-12(19)5-6-13(17)20/h1-4H,5-8H2,(H,16,18)(H2,15,22,23)

InChI Key

DXRMABNEBCIDKD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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